2-[(4-chlorobenzyl)sulfanyl]-N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide
Description
2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N-{3-[(1,3-DIOXO-2-PHENYL-2,3-DIHYDRO-1H-ISOINDOL-5-YL)OXY]PHENYL}ACETAMIDE is a complex organic compound characterized by its unique structural features. It contains a chlorophenyl group, a sulfanyl linkage, and an isoindoline moiety, making it a subject of interest in various fields of scientific research.
Properties
Molecular Formula |
C29H21ClN2O4S |
|---|---|
Molecular Weight |
529.0 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-N-[3-(1,3-dioxo-2-phenylisoindol-5-yl)oxyphenyl]acetamide |
InChI |
InChI=1S/C29H21ClN2O4S/c30-20-11-9-19(10-12-20)17-37-18-27(33)31-21-5-4-8-23(15-21)36-24-13-14-25-26(16-24)29(35)32(28(25)34)22-6-2-1-3-7-22/h1-16H,17-18H2,(H,31,33) |
InChI Key |
DYPZWRUYGVELPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=CC(=C4)NC(=O)CSCC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N-{3-[(1,3-DIOXO-2-PHENYL-2,3-DIHYDRO-1H-ISOINDOL-5-YL)OXY]PHENYL}ACETAMIDE typically involves multi-step organic reactions. The initial step often includes the preparation of the chlorophenylmethyl sulfanyl intermediate, followed by its coupling with the isoindoline derivative under controlled conditions. Common reagents used in these reactions include chlorinating agents, sulfur sources, and coupling catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions, utilizing automated reactors to ensure precise control over reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N-{3-[(1,3-DIOXO-2-PHENYL-2,3-DIHYDRO-1H-ISOINDOL-5-YL)OXY]PHENYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms in the chlorophenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the chlorophenyl ring.
Scientific Research Applications
2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N-{3-[(1,3-DIOXO-2-PHENYL-2,3-DIHYDRO-1H-ISOINDOL-5-YL)OXY]PHENYL}ACETAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N-{3-[(1,3-DIOXO-2-PHENYL-2,3-DIHYDRO-1H-ISOINDOL-5-YL)OXY]PHENYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Steviol glycoside: A compound responsible for the sweet taste of Stevia leaves.
Uniqueness
2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N-{3-[(1,3-DIOXO-2-PHENYL-2,3-DIHYDRO-1H-ISOINDOL-5-YL)OXY]PHENYL}ACETAMIDE stands out due to its unique combination of structural features, which confer specific chemical reactivity and potential biological activities not commonly found in other compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
